molecular formula C11H13IO B14810764 2-Cyclopropoxy-1-ethyl-4-iodobenzene

2-Cyclopropoxy-1-ethyl-4-iodobenzene

Cat. No.: B14810764
M. Wt: 288.12 g/mol
InChI Key: CZQNQTPFRYQQTJ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-ethyl-4-iodobenzene is an organic compound with the molecular formula C11H13IO and a molar mass of 288.12 g/mol . It is a derivative of iodobenzene, featuring a cyclopropoxy group and an ethyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-ethyl-4-iodobenzene typically involves multiple steps, starting from simpler aromatic compounds

    Iodination of Benzene: The initial step involves the iodination of benzene to form iodobenzene.

    Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the iodobenzene derivative.

    Ethylation: The ethyl group can be introduced through Friedel-Crafts alkylation, using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-ethyl-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of deiodinated or reduced benzene derivatives.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

2-Cyclopropoxy-1-ethyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions through its functional groups. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The cyclopropoxy and ethyl groups influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-1-ethyl-4-iodobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of both cyclopropoxy and ethyl groups on the benzene ring, along with the iodine atom, makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

2-cyclopropyloxy-1-ethyl-4-iodobenzene

InChI

InChI=1S/C11H13IO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3

InChI Key

CZQNQTPFRYQQTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)I)OC2CC2

Origin of Product

United States

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